molecular formula C16H21N3O2S B8347895 4-Methylsulphanyl-7-(3-morpholinopropoxy)quinazoline

4-Methylsulphanyl-7-(3-morpholinopropoxy)quinazoline

Cat. No.: B8347895
M. Wt: 319.4 g/mol
InChI Key: CAZNXJXHXASHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylsulphanyl-7-(3-morpholinopropoxy)quinazoline is a useful research compound. Its molecular formula is C16H21N3O2S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

4-[3-(4-methylsulfanylquinazolin-7-yl)oxypropyl]morpholine

InChI

InChI=1S/C16H21N3O2S/c1-22-16-14-4-3-13(11-15(14)17-12-18-16)21-8-2-5-19-6-9-20-10-7-19/h3-4,11-12H,2,5-10H2,1H3

InChI Key

CAZNXJXHXASHSG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1C=CC(=C2)OCCCN3CCOCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Hydroxy-4-methylsulphanylquinazoline (2.5 g, 13 mmol) was suspended in methylene chloride (65 ml), triphenylphosphine (4.45 g, 17 mmol) was added followed by 4-(3-hydroxypropyl)morpholine (2.47 g, 17 mmol), (Bull Soc. Chim. Fr. 1962, 1117), and diethyl azodicarboxylate (2.92 g, 17 mmol) dropwise. After stirring for 1 hour the volatiles were removed by evaporation and the residue was partitioned between ethyl acetate/ether (20 ml/20 ml) and 1M hydrogen chloride (20 ml). The aqueous layer was separated and adjusted to pH9 with solid sodium hydrogen carbonate. The aqueous layer was extracted with methylene chloride. The organic layer was separated, washed with water, brine and dried (MgSO4). The volatiles were removed by evaporation and the residue was purified by chromatography eluting with methylene chloride/ethyl acetate/methanol (6/3/1 followed by 5/3/2 and 75/0/25) to give 4-methylsulphanyl-7-(3-morpholinopropoxy)quinazoline (2.03 g 49%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step Two
Quantity
2.47 g
Type
reactant
Reaction Step Three
Name
diethyl azodicarboxylate
Quantity
2.92 g
Type
reactant
Reaction Step Four
Quantity
65 mL
Type
solvent
Reaction Step Five

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